Benzoin isopropyl ether
Overview
Description
Benzoin isopropyl ether is a chemical compound with the linear formula C17H18O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient synthesis of benzoin isopropyl ether with benzaldehyde and propanol in the presence of a heterogeneous recyclable Cu-Fe-hydrotalcite catalyst has been explored .Molecular Structure Analysis
The molecular structure of Benzoin isopropyl ether is represented by the linear formula C17H18O2 . It has a molecular weight of 254.332 .Chemical Reactions Analysis
Benzoin isopropyl ether can undergo various chemical reactions. For instance, it can be used as a photosensitizer for unsaturated polyesters . In addition, it can undergo a slow α-cleavage mechanism from the electronic triplet state to generate initiating free radicals .Scientific Research Applications
Synthesis Techniques
Benzoin isopropyl ether has been a subject of research for developing efficient synthesis methods. A notable method involves the use of Cu-Fe-hydrotalcite as a catalyst, providing a one-step synthesis with nearly 100% selectivity, significantly reducing traditional complexities and toxicities associated with synthesis processes (Xianmei Xie et al., 2010). Another approach utilizes potassium modified g-C3N4 as a photocatalyst for high selective synthesis, highlighting advancements in green chemistry (Xiang Sun et al., 2018). Visible-light-enabled aerobic synthesis using Mes-Acr+ClO4− as a photoredox catalyst represents another eco-friendly approach (Wen-Long Lei et al., 2018).
Catalytic Applications
Research into catalytic applications of benzoin isopropyl ether includes the study of iron(III)-catalyzed nucleophilic substitution of hydroxy group in benzoin by alcohols, highlighting the role of iron as a catalyst in these reactions (A. Mirzaei et al., 2012). Additionally, benzoin type photoinitiators have been used for free radical polymerization, indicating their potential in industrial applications (D. S. Esen et al., 2013).
Environmental Considerations
Environmentally benign catalysts like NiAlCe-hydrotalcite have been studied for their efficiency in the synthesis of benzoin ethers, showcasing the shift towards more sustainable chemical processes (K. Yan & Aicheng Chen, 2013).
Photoinitiation and Photopolymerization
Benzoin isopropyl ether has been researched as a photoinitiator in processes like direct photolithographic patterning of electrospun films, indicating its role in microfabrication and development of complex structures (B. Carlberg et al., 2010).
Solubility and Physical Chemistry Studies
The solubility of benzoin in various solvents has been correlated using the Abraham solvation parameter model, contributing to a better understanding of its physical and chemical properties (T. Stephens et al., 2012).
Mechanism of Action
Target of Action
Benzoin isopropyl ether (BIE) is an organic compound with the molecular formula C17H18O2 . It is primarily used in the coating and printing industries, and as a photosensitizer for unsaturated polyesters . .
Mode of Action
Ethers, in general, can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . This suggests that BIE might interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that benzoin, a related compound, can be synthesized under supramolecular catalysis involving cyclodextrins in water . This suggests that BIE might also be involved in similar chemical reactions or pathways.
Pharmacokinetics
It is known that bie is slightly soluble in water and soluble in organic solvents , which could influence its bioavailability and distribution in the body.
Result of Action
It is known that many ethers, including bie, can react with oxygen to form explosive peroxide compounds . This suggests that BIE might induce oxidative stress or other related effects at the molecular and cellular levels.
Action Environment
The action of BIE can be influenced by various environmental factors. Additionally, the solubility of BIE in water and organic solvents could also influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,2-diphenyl-2-propan-2-yloxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAHTMIQULFMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884324 | |
Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoin isopropyl ether | |
CAS RN |
6652-28-4 | |
Record name | Benzoin isopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6652-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006652284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylethoxy)-1,2-diphenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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